molecular formula C20H17BrN2O2S2 B2654205 2-((4-bromobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 850915-44-5

2-((4-bromobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2654205
CAS No.: 850915-44-5
M. Wt: 461.39
InChI Key: DQVPSHWQSIEDEG-UHFFFAOYSA-N
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Description

2-((4-Bromobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by:

  • Core structure: A fused thieno[3,2-d]pyrimidin-4(3H)-one ring system with a saturated 6,7-dihydro moiety.
  • Substituents:
    • A 4-bromobenzylthio group at position 2.
    • A 2-methoxyphenyl group at position 3.

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O2S2/c1-25-17-5-3-2-4-16(17)23-19(24)18-15(10-11-26-18)22-20(23)27-12-13-6-8-14(21)9-7-13/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVPSHWQSIEDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-bromobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thienopyrimidine core: This can be achieved through cyclization reactions involving appropriate thieno and pyrimidine precursors.

    Introduction of the 4-bromobenzylthio group: This step may involve nucleophilic substitution reactions where a bromobenzylthiol is reacted with the thienopyrimidine core.

    Attachment of the 2-methoxyphenyl group: This can be done through electrophilic aromatic substitution or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or aromatic moieties.

    Reduction: Reduction reactions could target the bromine substituent or other reducible groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles, or electrophiles depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Halogen type (Br vs.
  • Saturation in the thienopyrimidinone ring (6,7-dihydro vs. fully aromatic) affects molecular rigidity and solubility .

Methoxyphenyl-Substituted Thienopyrimidinones

Methoxyaryl groups are common in thienopyrimidinone derivatives due to their electron-donating effects. Notable examples:

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Differences Reference
3-(2-Methoxyphenyl)-2-thioxo-2,3,6,7-tetrahydrothieno[3,2-d]pyrimidin-4(1H)-one (273) 2-OMe-phenyl (3), thioxo (2) Not reported 14 Thioxo group at position 2
2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (12) 3-OMe-phenyl (2,6) 241–243 61 Dual methoxyphenyl groups
7,9-Bis(4-methoxyphenyl)pyrido-thieno[3,2-d]pyrimidin-4(3H)-one (6b) 4-OMe-phenyl (7,9), pyrido fusion 183–185 72 Pyrido-thieno fused system

Key Observations :

  • The 2-methoxyphenyl group in the target compound may enhance π-π stacking compared to 3- or 4-methoxy isomers .
  • Bis-methoxyphenyl derivatives (e.g., compound 12) exhibit higher melting points, likely due to improved crystallinity .

Amino- and Alkyl-Substituted Derivatives

Amino and alkyl groups are introduced to modulate solubility and bioactivity:

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Differences Reference
2-tert-Butylamino-6-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]thieno[3,2-d]pyrimidin-4(3H)-one (4o) tert-butylamino (2), piperazinyl-pyrimidine (6) 289–291 19 Piperazine moiety enhances water solubility
6-(4-Aminophenyl)-2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one (4p) 4-aminophenyl (6), tert-butylamino (2) 259–261 32 Aminophenyl improves H-bonding potential
6-(Phenylethynyl)-2-(propan-2-ylamino)thieno[3,2-d]pyrimidin-4(3H)-one (2h) propan-2-ylamino (2), phenylethynyl (6) 276–278 85 Ethynyl group enables further functionalization

Key Observations :

  • Bulky substituents (e.g., tert-butylamino) reduce yields due to steric hindrance .
  • Amino groups at position 6 (e.g., 4p) may enhance interactions with biological targets like kinases .

Biological Activity

The compound 2-((4-bromobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H18BrN2O2SC_{18}H_{18}BrN_{2}O_{2}S, with a molecular weight of 396.32 g/mol. The presence of the bromobenzylthio group and the methoxyphenyl moiety contributes to its unique chemical properties, making it a candidate for various biological applications.

Biological Activity Overview

Research indicates that compounds within the thienopyrimidine class exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have highlighted the compound's potential as an antiproliferative agent against various cancer cell lines.
  • Anti-inflammatory Properties : The compound may selectively inhibit cyclooxygenase-2 (COX-2), which is crucial for inflammatory processes.
  • Antimicrobial Effects : Thienopyrimidine derivatives are often evaluated for their activity against bacterial and fungal strains.

Anticancer Activity

A study conducted by Abdelhaleem et al. focused on evaluating new thienopyrimidine derivatives against cancer cell lines. Among these, compounds similar to this compound demonstrated significant antiproliferative effects. For instance:

  • IC50 Values : The compound exhibited an IC50 value of approximately 1.73 μM against FaDu cells (human pharyngeal squamous cell carcinoma), indicating potent cytotoxicity.
  • Mechanism of Action : The study revealed that the compound induces apoptosis and autophagy in cancer cells, as evidenced by increased levels of cleaved caspase-3 and LC3A/B proteins. Additionally, it was shown to impair cell migration and colony formation capabilities.

Anti-inflammatory Activity

The compound also shows promise in anti-inflammatory applications:

  • Selectivity for COX-2 : Preliminary findings suggest that it inhibits COX-2 more effectively than COX-1, which could lead to reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of thienopyrimidine derivatives related to this compound:

Study ReferenceBiological ActivityCell Line TestedIC50 Value (μM)Mechanism
Abdelhaleem et al. AntiproliferativeFaDu (HTB-43)1.73Induces apoptosis
In vitro studies Anti-inflammatoryVariousN/ASelective COX-2 inhibition

Case Studies

In-depth analysis of specific compounds similar to this compound has revealed promising results:

  • Compound 7a : Demonstrated significant inhibition rates against multiple cancer cell lines including MCF-7 and A549.
  • Molecular Docking Studies : These studies indicated that the compound binds effectively to topoisomerase I and II enzymes, which are critical targets in cancer therapy.

Q & A

Q. How can researchers optimize the synthesis of 2-((4-bromobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one to improve yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclization of thiophene precursors and subsequent functionalization. Key steps include:
  • Cyclocondensation : Use thiourea derivatives with α,β-unsaturated ketones under reflux in ethanol or DMF to form the thieno[3,2-d]pyrimidine core .
  • Thioether linkage : React the core with 4-bromobenzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency, while inert atmospheres reduce oxidation by-products .
  • Yield improvement : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >90% purity .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; bromobenzyl protons at δ 7.2–7.5 ppm) .
  • Mass spectrometry (LC-MS/HRMS) : Validate molecular weight (e.g., [M+H]⁺ ≈ 485–490 Da) and fragmentation patterns .
  • IR spectroscopy : Identify S-C (650–750 cm⁻¹) and C=O (1650–1700 cm⁻¹) bonds .
  • X-ray crystallography : Resolves dihydrothieno ring conformation and steric effects from substituents .

Q. How can researchers conduct initial biological activity screening for this compound?

  • Methodological Answer :
  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ values <10 µM suggesting antiproliferative potential .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR2) using fluorescence-based assays to identify inhibitory activity .
  • Anti-inflammatory potential : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages .

Advanced Research Questions

Q. How do structural modifications (e.g., bromo vs. methoxy substituents) influence biological activity?

  • Methodological Answer :
  • SAR Analysis :
Substituent PositionGroupEffect on ActivitySource
4-Bromobenzyl (thio)BrEnhances lipophilicity and target binding via halogen bonding
2-MethoxyphenylOCH₃Improves solubility; electron-donating effects modulate receptor interactions
Dihydrothieno ringSaturationReduces metabolic degradation compared to aromatic analogs
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinity with targets like COX-2 or topoisomerase II .

Q. How can researchers resolve contradictions in reported biological data between similar thienopyrimidinones?

  • Methodological Answer :
  • Meta-analysis : Compare assay conditions (e.g., cell line variability, serum concentration) across studies .
  • Dose-response curves : Validate discrepancies using standardized protocols (e.g., identical cell passage numbers, incubation times) .
  • Off-target profiling : Use proteome-wide affinity chromatography to identify unintended interactions .

Q. What strategies stabilize this compound under varying pH and solvent conditions?

  • Methodological Answer :
  • pH stability : Conduct accelerated degradation studies (pH 1–13, 37°C) with HPLC monitoring. Thienopyrimidinones are stable at pH 4–8 but degrade in strong acids/bases via ring-opening .
  • Solvent compatibility : Use DMSO for stock solutions (stable for >6 months at -20°C) and avoid aqueous buffers with high chloride content to prevent thioether oxidation .

Q. What advanced techniques elucidate its mechanism of action in cellular pathways?

  • Methodological Answer :
  • Transcriptomics : RNA-seq analysis of treated cells identifies differentially expressed genes (e.g., apoptosis regulators like Bcl-2) .
  • Kinase profiling : Utilize phosphoproteomics (LC-MS/MS) to map inhibited phosphorylation sites .
  • Cryo-EM : Resolve compound-bound structures of target proteins (e.g., tubulin) to visualize binding pockets .

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